N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ringThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxadiazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: This compound shares a similar phenyl structure but lacks the oxadiazole ring.
N-(3,4-dimethylphenyl)-4-isopropylbenzamide: This compound has a similar phenyl structure but different functional groups.
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-14(10-13(12)2)17-18(21-24-20-17)19-16(22)11-23-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI Key |
DWDWCKCTXBBTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3)C |
Origin of Product |
United States |
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